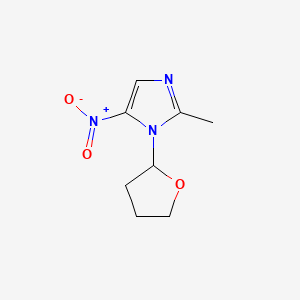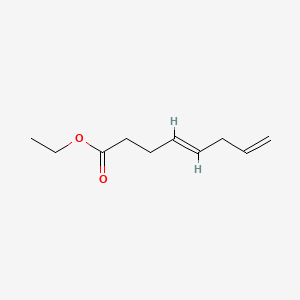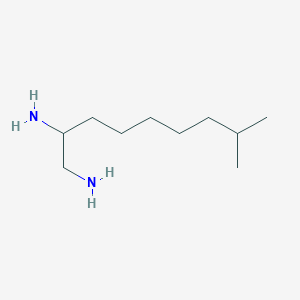
8-Methylnonane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylnonane-1,2-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups (-NH2) attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylnonane-1,2-diamine can be achieved through several methods. One common approach involves the 1,2-diamination of alkenes . This method typically uses an electrocatalytic process that introduces two amino groups across an alkene feedstock . The reaction conditions often include the use of an organic redox catalyst and electricity, which obviates the need for transition metal catalysts and oxidizing reagents .
Another method involves the one-pot preparation from nitroolefins . This process includes the Michael addition of O-ethylhydroxylamine to nitroolefin followed by reduction with hydrogen . This method is advantageous due to its simplicity and applicability to various nitroolefins.
Industrial Production Methods
Industrial production of this compound may involve scalable electrocatalytic processes that ensure broad reaction compatibility with a variety of substrates . The use of environmentally friendly and cost-effective methods is crucial for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
8-Methylnonane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of nitro groups to amino groups is a common reaction.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is often used.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
8-Methylnonane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with diamine motifs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 8-Methylnonane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diaminopropane
- 1,2-Diaminobutane
- 1,2-Diaminohexane
Uniqueness
8-Methylnonane-1,2-diamine is unique due to its specific structural features, including the presence of a methyl group at the eighth position of the carbon chain. This structural variation can influence its reactivity, binding affinity, and overall chemical behavior compared to other diamines.
By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields
Properties
CAS No. |
67874-35-5 |
|---|---|
Molecular Formula |
C10H24N2 |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
8-methylnonane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-9(2)6-4-3-5-7-10(12)8-11/h9-10H,3-8,11-12H2,1-2H3 |
InChI Key |
WIAZXDYYMPLERR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)
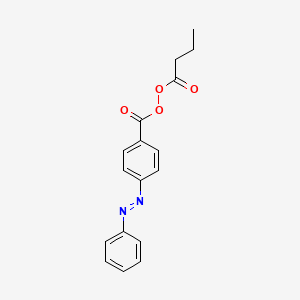
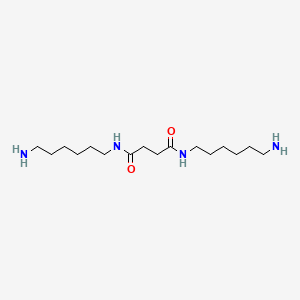
![2-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14462047.png)
![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
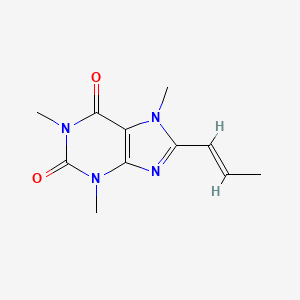
![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)
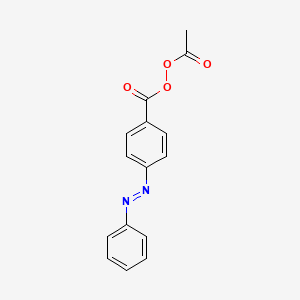
![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
